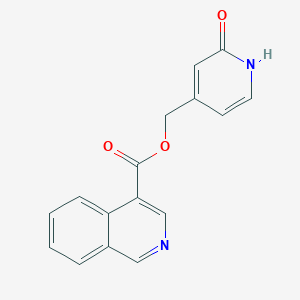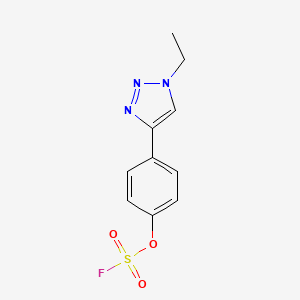
(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-(2-(pyridin-2-yl)-1H-isoquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and has a molecular formula of C23H15N3O2.
Mechanism of Action
The mechanism of action of (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and inflammation. It may also act by binding to metal ions and altering their fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to reduce inflammation and oxidative stress in cells. Additionally, this compound has been shown to alter the fluorescence properties of metal ions, making it a potential tool for detecting metal ions in biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate in lab experiments include its potential as an anticancer agent and its ability to detect metal ions. However, limitations include its limited solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for the study of (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate. These include further investigation of its mechanism of action, its potential use as an anticancer agent, and its ability to detect metal ions in biological systems. Additionally, future studies could focus on improving the solubility and reducing the toxicity of this compound.
Synthesis Methods
The synthesis of (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate has been reported in the literature. The most common method involves the reaction of 2-aminopyridine and 4-chloroisoquinoline-1-carboxylic acid in the presence of a base and a coupling reagent. The resulting product is then treated with ethyl cyanoacetate to obtain the final compound.
Scientific Research Applications
(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-7-11(5-6-18-15)10-21-16(20)14-9-17-8-12-3-1-2-4-13(12)14/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZFQAHDKFVUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)OCC3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-bromo-3-[(3-fluoropyridin-4-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B7432974.png)

![4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7432984.png)

![6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole](/img/structure/B7432993.png)
![5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide](/img/structure/B7433003.png)
![N-[[4-(1-phenylethylamino)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433009.png)

![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433027.png)

![tert-butyl 5-[(1-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B7433043.png)